N-(4-(N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide is a complex organic compound with the CAS number 921540-54-7. This compound features a unique structure that includes a sulfamoyl group, which is known for its biological activity. The molecular formula is and it has a molecular weight of approximately 440.5 g/mol.
This compound falls under the category of organic compounds, specifically within the realm of pharmaceuticals and medicinal chemistry due to its potential therapeutic applications.
The synthesis of N-(4-(N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide typically involves multi-step organic reactions. The synthesis may include:
Technical details regarding specific reagents and conditions are often proprietary or vary by laboratory protocols.
The molecular structure of N-(4-(N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide can be represented as follows:
The InChI Key for this compound is WFUWZCIWCQHDRR-UHFFFAOYSA-N
, and its canonical SMILES representation is CC(C)CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CS3)OCC(C1=O)(C)C
.
The chemical reactivity of N-(4-(N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide can be characterized by:
Technical details about specific reaction conditions or yields are generally found in specialized literature or experimental reports.
While specific studies on the mechanism of action for this compound may be limited, it is hypothesized that:
Experimental data supporting these mechanisms would typically be derived from pharmacological studies or bioassays.
The physical properties of N-(4-(N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide are not extensively documented in available literature but may include:
Chemical properties such as solubility and stability under various conditions are also not well-defined but are critical for applications in drug formulation and delivery systems.
N-(4-(N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide has potential applications in:
This compound represents an interesting area of research within medicinal chemistry due to its unique structural features and potential biological activities .
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: